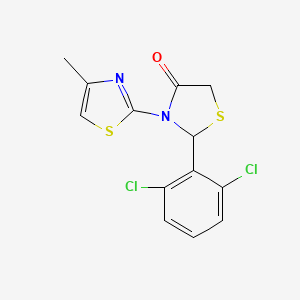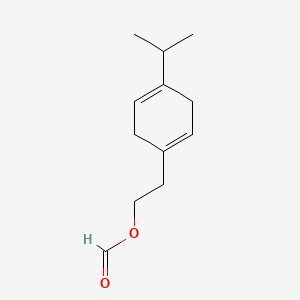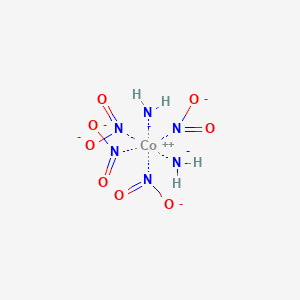
Erdmann's salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Erdmann’s salt can be synthesized through the reaction of cobalt(II) salts with sodium nitrite and ammonium chloride in an aqueous solution. The reaction involves the oxidation of cobalt(II) to cobalt(III) in the presence of nitrite ions and ammonia .
Industrial Production Methods: Industrial production of Erdmann’s salt follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Erdmann’s salt undergoes various chemical reactions, including:
Oxidation: Erdmann’s salt can be oxidized to form different cobalt(III) complexes.
Reduction: It can be reduced back to cobalt(II) complexes under specific conditions.
Substitution: Ligands in Erdmann’s salt can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve ammonia, ethylenediamine, and other nitrogen-containing ligands.
Major Products: The major products formed from these reactions include various cobalt(III) complexes with different ligands, which can be characterized by their distinct colors and spectroscopic properties .
Applications De Recherche Scientifique
Erdmann’s salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a reagent in analytical chemistry.
Biology: Erdmann’s salt is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a diagnostic agent.
Mécanisme D'action
The mechanism of action of Erdmann’s salt involves its ability to form stable coordination complexes with various ligands. The cobalt(III) center in Erdmann’s salt can interact with different molecular targets, leading to changes in their structure and function. These interactions are mediated through coordination bonds and electrostatic interactions .
Comparaison Avec Des Composés Similaires
Fischer’s salt: Another cobalt(III) complex with the formula ( \text{K}_3[\text{Co}(\text{NO}_2)_6] ).
Triamminetrinitrocobalt(III): A complex with the formula ( [\text{Co}(\text{NO}_2)_3(\text{NH}_3)_3] ).
Comparison: Erdmann’s salt is unique due to its specific ligand arrangement and stability. Unlike Fischer’s salt, which has six nitrite ligands, Erdmann’s salt has a combination of nitrite and ammonia ligands, providing distinct chemical and physical properties. Triamminetrinitrocobalt(III) also differs in its ligand composition and coordination geometry .
Propriétés
Numéro CAS |
13600-89-0 |
|---|---|
Formule moléculaire |
CoH4N6O8-4 |
Poids moléculaire |
275.00 g/mol |
Nom IUPAC |
azanide;cobalt(2+);tetranitrite |
InChI |
InChI=1S/Co.4HNO2.2H2N/c;4*2-1-3;;/h;4*(H,2,3);2*1H2/q+2;;;;;2*-1/p-4 |
Clé InChI |
TWALRKRJQBCJOW-UHFFFAOYSA-J |
SMILES canonique |
[NH2-].[NH2-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


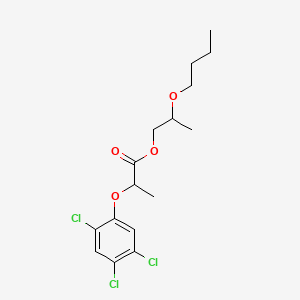
![2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione](/img/structure/B14163512.png)
![2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid](/img/structure/B14163521.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1-methyl-1H-pyrazol-4-yl)-](/img/structure/B14163522.png)
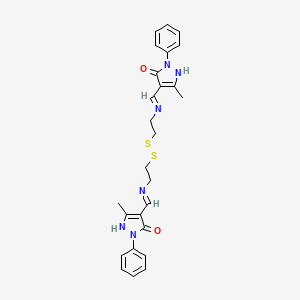
![(3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one](/img/structure/B14163536.png)
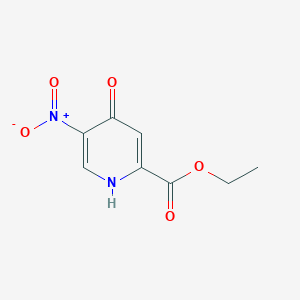
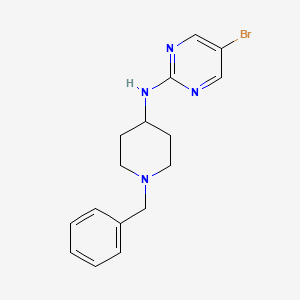
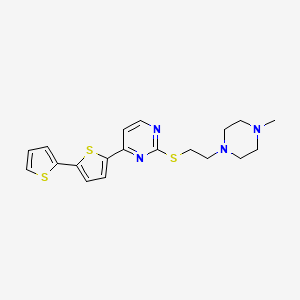

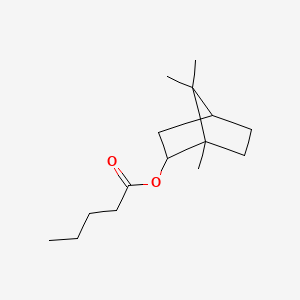
![Methyl 4-(2-(4,8,8-trimethyl-2-oxo-2,6,7,8-tetrahydropyrano[3,2-g]chromen-3-yl)acetamido)benzoate](/img/structure/B14163567.png)
